Cas no 5406-21-3 (2-[(3-chlorophenyl)carbamoyl]benzoic acid)

2-[(3-chlorophenyl)carbamoyl]benzoic acid structure
5406-21-3 structure
Nombre del producto:2-[(3-chlorophenyl)carbamoyl]benzoic acid
Número CAS:5406-21-3
MF:C14H10ClNO3
Megavatios:275.687102794647
MDL:MFCD00029949
CID:379630
PubChem ID:221873

2-[(3-chlorophenyl)carbamoyl]benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • Benzoic acid,2-[[(3-chlorophenyl)amino]carbonyl]-
    • 2-[(3-chlorophenyl)carbamoyl]benzoic acid
    • 2-{[(3-CHLOROPHENYL)AMINO]CARBONYL}-BENZOIC ACID
    • N-(3-Chloro-phenyl)-phthalamic acid
    • 2-[(3-chlorophenyl)aminocarbonyl]benzoic acid
    • 2-[N-(3-chlorophenyl)carbamoyl]benzoic acid
    • AC1L5AYM
    • AC1Q3QQW
    • F0777-0906
    • m-Chlorphenyl-
    • N-(3-Chlor-phenyl)-phthalamidsaeure
    • N-< 3-Chlor-phenyl> -phtalaminsaeure
    • NSC6963
    • Phthalsaeure-mono-(3-chlor-anilid)
    • ChemDiv2_000906
    • CHEMBL329660
    • N-(3-CHLOROPHENYL)PHTHALAMIC ACID
    • DTXSID10278298
    • 2-((3-chlorophenyl)carbamoyl)benzoic acid
    • Oprea1_031605
    • 2-(3-Chlorophenylcarbamoyl)benzoic acid
    • SR-01000494018
    • NSC-6963
    • 2-((3-chlorophenyl)carbamoyl)benzoicacid
    • Z57125162
    • 5406-21-3
    • AKOS000269511
    • MFCD00029949
    • EN300-235666
    • NSC-406172
    • HMS1371J04
    • Oprea1_396110
    • EU-0078386
    • Phthalanilic acid, 3'-chloro-
    • SR-01000494018-1
    • NSC406172
    • STK248644
    • MDL: MFCD00029949
    • Renchi: InChI=1S/C14H10ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
    • Clave inchi: XSSZPZGQMKGAKN-UHFFFAOYSA-N
    • Sonrisas: ClC1=CC(NC(C2=CC=CC=C2C(O)=O)=O)=CC=C1

Atributos calculados

  • Calidad precisa: 275.035
  • Masa isotópica única: 275.0349209g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 4
  • Complejidad: 348
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 66.4Ų
  • Xlogp3: 3.3

Propiedades experimentales

  • PSA: 66.4

2-[(3-chlorophenyl)carbamoyl]benzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-235666-0.1g
2-[(3-chlorophenyl)carbamoyl]benzoic acid
5406-21-3 95.0%
0.1g
$238.0 2025-03-21
Alichem
A019097096-5g
2-((3-Chlorophenyl)carbamoyl)benzoic acid
5406-21-3 95%
5g
$599.20 2023-09-01
Alichem
A019097096-10g
2-((3-Chlorophenyl)carbamoyl)benzoic acid
5406-21-3 95%
10g
$836.55 2023-09-01
Life Chemicals
F0777-0906-1g
2-[(3-chlorophenyl)carbamoyl]benzoic acid
5406-21-3 95%+
1g
$277.0 2023-09-07
Enamine
EN300-235666-0.05g
2-[(3-chlorophenyl)carbamoyl]benzoic acid
5406-21-3 95.0%
0.05g
$227.0 2025-03-21
1PlusChem
1P00DJAE-1g
2-{[(3-CHLOROPHENYL)AMINO]CARBONYL}-BENZOIC ACID
5406-21-3 95%+
1g
$408.00 2025-02-26
A2B Chem LLC
AG30726-10mg
2-(3-Chlorophenylcarbamoyl)benzoic acid
5406-21-3 95%+
10mg
$252.00 2023-12-30
A2B Chem LLC
AG30726-500mg
2-(3-Chlorophenylcarbamoyl)benzoic acid
5406-21-3 95%+
500mg
$420.00 2024-04-19
1PlusChem
1P00DJAE-5g
2-{[(3-CHLOROPHENYL)AMINO]CARBONYL}-BENZOIC ACID
5406-21-3 90%
5g
$1030.00 2023-12-16
1PlusChem
1P00DJAE-10g
2-{[(3-CHLOROPHENYL)AMINO]CARBONYL}-BENZOIC ACID
5406-21-3 90%
10g
$1500.00 2023-12-16

Artículos recomendados

Proveedores recomendados
atkchemica
(CAS:5406-21-3)2-[(3-chlorophenyl)carbamoyl]benzoic acid
CL17913
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe